Cas no 1852003-82-7 (2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro-)
![2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- structure](https://www.kuujia.com/scimg/cas/1852003-82-7x500.png)
2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro-
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- Inchi: 1S/C10H19NOS/c11-7-10(3-4-10)9(12)8-2-1-5-13-6-8/h8-9,12H,1-7,11H2
- InChI Key: UCITULNDNNJRNQ-UHFFFAOYSA-N
- SMILES: C(C1CSCCC1)(C1(CC1)CN)O
2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682975-2.5g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 2.5g |
$3051.0 | 2023-03-10 | ||
Enamine | EN300-682975-1.0g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682975-10.0g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 10.0g |
$6697.0 | 2023-03-10 | ||
Enamine | EN300-682975-0.05g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 0.05g |
$1308.0 | 2023-03-10 | ||
Enamine | EN300-682975-5.0g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 5.0g |
$4517.0 | 2023-03-10 | ||
Enamine | EN300-682975-0.1g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 0.1g |
$1371.0 | 2023-03-10 | ||
Enamine | EN300-682975-0.25g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 0.25g |
$1432.0 | 2023-03-10 | ||
Enamine | EN300-682975-0.5g |
[1-(aminomethyl)cyclopropyl](thian-3-yl)methanol |
1852003-82-7 | 0.5g |
$1495.0 | 2023-03-10 |
2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro-
Introduction to 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- (CAS No. 1852003-82-7)
2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- (CAS No. 1852003-82-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, holds potential applications in various therapeutic areas, including neurology and oncology. This article aims to provide a comprehensive overview of the compound, highlighting its chemical properties, biological activities, and recent advancements in its research and development.
The chemical structure of 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- is notable for its six-membered thiopyran ring fused with a cyclopropyl group. The presence of the thiopyran ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The cyclopropyl group, on the other hand, adds conformational rigidity and can enhance the compound's binding affinity to specific protein targets.
In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs) for therapeutic purposes. 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- has shown promise in this area due to its ability to disrupt specific PPIs involved in various disease pathways. For instance, studies have demonstrated that this compound can inhibit the interaction between certain proteins involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
The pharmacological profile of 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- has been extensively studied using both in vitro and in vivo models. In cell-based assays, it has been shown to exhibit potent neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, preclinical studies in animal models have indicated that this compound can improve cognitive function and motor coordination in models of neurodegenerative diseases.
Beyond its potential in neurology, 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- has also shown promise in oncology research. Recent studies have highlighted its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. Specifically, it has been found to target key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
The synthetic route for 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- involves a multi-step process that includes the formation of the thiopyran ring and the introduction of the cyclopropyl group. Advanced synthetic methods, such as transition-metal-catalyzed reactions and organocatalysis, have been employed to optimize the yield and purity of the final product. These synthetic strategies not only ensure high-quality production but also facilitate large-scale manufacturing for clinical trials and commercialization.
Clinical trials are currently underway to evaluate the safety and efficacy of 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a novel therapeutic agent.
In conclusion, 2H-Thiopyran-3-methanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro- (CAS No. 1852003-82-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is anticipated that this compound will play a significant role in addressing unmet medical needs in areas such as neurology and oncology.
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